molecular formula C11H12BrN7 B2656068 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine CAS No. 1499402-58-2

9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine

Cat. No.: B2656068
CAS No.: 1499402-58-2
M. Wt: 322.17
InChI Key: UTMUVBVDSFJUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring allows for selective binding to enzyme active sites, potentially inhibiting their activity . The purine core can interact with nucleic acids, affecting various biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

9-[3-(4-bromopyrazol-1-yl)propyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN7/c12-8-4-17-19(5-8)3-1-2-18-7-16-9-10(13)14-6-15-11(9)18/h4-7H,1-3H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMUVBVDSFJUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN2C=NC3=C(N=CN=C32)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.